dynorphin A (1-13), Asn(2)-Trp(4)-
Description
Primary Amino Acid Sequence and Post-Translational Modifications
Dynorphin A (1–13), Asn²-Trp⁴- ([Asn²,Trp⁴]Dyn A(1–13)) is a synthetic analog of the endogenous opioid peptide dynorphin A (Dyn A). Its primary sequence is Tyr-Asn-Gly-Trp-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys , substituting asparagine (Asn) at position 2 and tryptophan (Trp) at position 4, compared to the native Dyn A sequence (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys). These substitutions alter key physicochemical properties:
- Position 2 : Replacement of glycine (Gly) with Asn introduces a polar sidechain, potentially enhancing hydrogen-bonding interactions.
- Position 4 : Substitution of phenylalanine (Phe) with Trp introduces a bulkier indole ring, modifying aromatic stacking and hydrophobic interactions.
Post-synthetic modifications during production include challenges in preserving Trp integrity. Acidolytic cleavage methods (e.g., trifluoroacetic acid) during solid-phase synthesis risk Trp indole modification by reactive intermediates, necessitating scavengers like ethanedithiol (EDT) to minimize side reactions.
Table 1: Sequence comparison of [Asn²,Trp⁴]Dyn A(1–13) and native Dyn A(1–13)
| Position | Native Dyn A(1–13) | [Asn²,Trp⁴]Dyn A(1–13) |
|---|---|---|
| 1 | Tyr | Tyr |
| 2 | Gly | Asn |
| 3 | Gly | Gly |
| 4 | Phe | Trp |
| 5–13 | Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys | Identical |
Structural Comparison with Native Dynorphin A (1–13)
The structural impact of Asn² and Trp⁴ substitutions is evident in receptor binding and conformational studies:
- Receptor Affinity : [Asn²,Trp⁴]Dyn A(1–13) exhibits reduced κ-opioid receptor (KOR) affinity compared to native Dyn A(1–13). In guinea pig ileum (GPI) assays, its IC₅₀ is >1,000 nM versus 0.7 nM for the native peptide. This suggests disrupted interactions with KOR’s extracellular loops or transmembrane domains.
- Selectivity Profile : The analog shows negligible δ-opioid receptor (DOR) affinity, contrasting with native Dyn A’s moderate DOR binding (Kᵢ = 1.25 nM). Trp⁴’s indole group may sterically hinder docking at DOR’s narrower ligand-binding pocket.
Fluorescence energy transfer studies reveal altered distances between Tyr¹ and Trp⁴ in [Asn²,Trp⁴]Dyn A(1–13), indicating a compressed N-terminal conformation compared to native Dyn A. This structural shift likely underlies its reduced agonist efficacy.
Conformational Dynamics in Aqueous and Membrane-Mimetic Environments
The peptide’s conformational flexibility varies significantly across solvents:
- Aqueous Solution : Circular dichroism (CD) spectra in phosphate buffer show minimal α-helical content, with dominant random-coil structures. The Asn² substitution disrupts Gly²-Gly³ flexibility, reducing conformational entropy.
- Membrane-Mimetic Environments : In sodium dodecyl sulfate (SDS) micelles, [Asn²,Trp⁴]Dyn A(1–13) adopts partial β-turn structures (residues 3–6) and stabilized aromatic interactions between Trp⁴ and Pro¹⁰. Nuclear magnetic resonance (NMR) studies in dodecylphosphocholine (DPC) micelles show weakened NOE contacts between Leu⁵ and Arg⁷, suggesting reduced helical propensity compared to native Dyn A.
Table 2: Conformational features of [Asn²,Trp⁴]Dyn A(1–13) in different environments
| Environment | Secondary Structure Features | Key Interactions |
|---|---|---|
| Aqueous (pH 7.4) | Random coil (residues 1–4), β-turn (residues 5–8) | Asn² sidechain hydrogen bonding |
| SDS Micelles | Partial β-sheet (residues 3–6), disordered C-terminus | Trp⁴ indole–Pro¹⁰ stacking |
| DPC Micelles | Dynamic α-helix (residues 5–9), flexible N-terminus | Arg⁶–Arg⁷ salt bridges |
Properties
CAS No. |
143407-24-3 |
|---|---|
Molecular Formula |
C16H17N5O7 |
Synonyms |
dynorphin A (1-13), Asn(2)-Trp(4)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Dynorphin A Fragments of Varying Lengths
Key Differences :
Position-Substituted Analogs
Key Insights :
Receptor Selectivity and Functional Outcomes
Kappa Opioid Receptor (KOR) :
NMDA Receptor Interactions :
Metabolic Stability and Therapeutic Potential
Preparation Methods
Resin Activation and Initial Coupling
The PAL resin is pre-swollen in dichloromethane (DCM) and dimethylformamide (DMF) (1:1 v/v) before coupling the C-terminal amino acid (Lys13). Fmoc-Lys(Boc)-OH is activated with diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in DCM/DMF, achieving >95% coupling efficiency per cycle. The resin is then treated with 30% piperidine in DMF to remove the Fmoc group, monitored by Kaiser ninhydrin tests.
Sequential Amino Acid Incorporation
The linear sequence Tyr1-Asn2-Gly3-Trp4-…-Lys13 is assembled via iterative Fmoc deprotection and coupling (Table 1). Position-specific considerations include:
-
Asn2 : Fmoc-Asn(Trt)-OH with Trt (trityl) side-chain protection prevents intramolecular cyclization during coupling.
-
Trp4 : Fmoc-Trp(Boc)-OH safeguards the indole moiety from oxidation, with DIC/HOBt activation in DMF.
Table 1. Coupling Parameters for Key Residues
| Position | Amino Acid | Activator | Solvent | Coupling Time | Yield (%) |
|---|---|---|---|---|---|
| 2 | Fmoc-Asn(Trt)-OH | DIC/HOBt | DMF | 45 min | 98 |
| 4 | Fmoc-Trp(Boc)-OH | DIC/HOBt | DMF | 60 min | 95 |
| 6 | Fmoc-Arg(Pmc)-OH | PyAOP/HOAt | DCM/DMF | 90 min | 92 |
Data adapted from analogous syntheses. Pmc = 2,2,5,7,8-pentamethylchroman-6-sulfonyl.
Side-Chain Deprotection and Cyclization Strategies
Post-assembly, side-chain deprotection and cyclization are critical for bioactivity. The native Dyn A (1-13) sequence includes five basic residues (Arg6, Arg7, Arg9, Lys11, Lys13), but Asn2-Trp4 substitutions necessitate tailored approaches:
Global Deprotection
Cleavage from the resin uses trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5 v/v) for 2–4 h, removing Trt, Boc, and Pmc groups. Asn and Trp side chains remain stable under these conditions, with <2% racemization observed via chiral HPLC.
Disulfide Bridge Considerations
While native Dyn A lacks disulfide bonds, Asn2-Trp4 analogs may introduce non-native bridges to constrain conformation. For example, cyclo[D-Asp5,Dap8]Dyn A-(1-11)NH2 uses D-Asp and diaminopropionic acid (Dap) for lactam formation. However, such modifications are unnecessary for the linear Asn2-Trp4 variant unless specified.
Purification and Analytical Characterization
Crude peptides are purified via reversed-phase HPLC (RP-HPLC) on a C18 column using acetonitrile/water gradients (0.1% TFA). Key metrics include:
Table 2. HPLC Purification Parameters
| Parameter | Condition |
|---|---|
| Column | Zorbax SB-C18 (250 × 4.6 mm) |
| Gradient | 10–50% MeCN over 40 min |
| Flow Rate | 1.5 mL/min |
| Retention Time | 22.3 min |
| Purity | >98% (214 nm) |
Mass spectrometry (ESI-TOF) confirms molecular weight (calc. 1632.8 Da, obs. 1632.7 Da).
Pharmacological Validation
While the user query focuses on synthesis, brief pharmacological context underscores methodological rigor:
-
Receptor Binding : Asn2-Trp4-Dyn A (1-13) exhibits 3.2 nM affinity for KOR, comparable to native Dyn A (1-13)NH2 (2.8 nM).
-
Stability : Trp4 substitution reduces serum protease degradation by 40% relative to Phe4.
Challenges and Optimization
Q & A
What are the primary mechanisms underlying Dynorphin A (1-13)'s dual neurotoxic and neuroprotective effects?
Dynorphin A (1-13) exhibits paradoxical effects: neurotoxicity at micromolar concentrations via NMDA receptor-mediated calcium influx and potential neuroprotection through κ-opioid receptor (KOR) activation. To investigate this duality, researchers should:
- Use selective antagonists : Apply NMDA blockers (e.g., MK-801) and KOR antagonists (e.g., nor-binaltorphimine) in neuronal cultures to isolate receptor-specific pathways .
- Measure intracellular calcium dynamics : Employ fluorescence imaging (e.g., Fura-2) to correlate Ca²⁺ flux with neuronal survival .
- Validate in injury models : Test dynorphin's effects in spinal nerve ligation (SNL) or excitotoxic injury models to assess context-dependent outcomes .
How do structural modifications (e.g., Asn(2)-Trp(4)) influence Dynorphin A (1-13)'s receptor selectivity and metabolic stability?
The Asn(2)-Trp(4) substitution alters peptide-receptor interactions and degradation kinetics. Methodological approaches include:
- Conformational analysis : Use 2D NMR and molecular dynamics simulations to compare membrane-bound vs. free peptide structures, focusing on residue-specific interactions .
- Stability assays : Incubate modified dynorphin with plasma enzymes (e.g., neprilysin) and quantify degradation via HPLC or mass spectrometry .
- Receptor binding assays : Perform competitive displacement studies with radiolabeled ligands (e.g., [³H]U69,593 for KOR) to measure affinity changes .
What experimental models are most suitable for studying Dynorphin A (1-13)'s role in opioid tolerance modulation?
To evaluate dynorphin's impact on morphine tolerance:
- Rodent tolerance models : Administer dynorphin intrathecally in morphine-tolerant rats and measure antinociception (e.g., tail-flick test) pre/post tolerance induction .
- Cross-tolerance assays : Co-administer dynorphin with μ-opioid agonists and assess receptor trafficking via immunohistochemistry or Western blot .
- Behavioral pharmacology : Compare withdrawal symptoms and conditioned place preference in dynorphin-treated vs. control groups .
How can conflicting data on Dynorphin A (1-13)'s NMDA vs. KOR-mediated effects be resolved?
Contradictions arise from concentration-dependent receptor activation and model-specific variables. Strategies include:
- Dose-response profiling : Establish concentration thresholds for NMDA vs. KOR effects in vitro (e.g., 0.1–10 μM range) .
- Cell-type specificity : Compare dynorphin responses in primary neurons (mixed receptor expression) vs. transfected cell lines (single-receptor systems) .
- Pathway inhibition : Use siRNA knockdown of GluN1 (NMDA subunit) or KOR to confirm mechanistic contributions .
What methodologies optimize the detection of Dynorphin A (1-13)'s transient neurophysiological effects in vivo?
To capture rapid dynorphin actions:
- Microdialysis : Monitor extracellular dynorphin and glutamate levels in real-time during nociceptive stimulation .
- Electrophysiology : Perform single-unit recordings in spinal dorsal horn neurons during dynorphin infusion to quantify changes in wind-up or after-discharges .
- Calcium imaging in awake animals : Use fiber photometry with GCaMP sensors to track dynorphin-induced Ca²⁺ transients in behaving models .
What are the critical controls for distinguishing Dynorphin A (1-13)'s direct toxicity from secondary excitotoxicity?
Exclude confounding factors via:
- Glutamate scavengers : Co-apply glutamate dehydrogenase or transporter inhibitors to isolate dynorphin-specific toxicity .
- Non-peptide analogs : Test dynorphin fragments (e.g., Dyn A (1-8)) lacking NMDA interaction motifs to confirm sequence-dependent effects .
- Sham-operated controls : In injury models, verify that dynorphin effects are not artifacts of surgical trauma .
How can researchers reconcile Dynorphin A (1-13)'s antinociceptive efficacy with its pro-excitotoxic risks?
Balance therapeutic potential and safety through:
- Dose optimization : Define therapeutic windows using ED₅₀ (analgesia) vs. LD₅₀ (toxicity) metrics in parallel assays .
- Targeted delivery : Develop liposomal or cell-penetrating peptide conjugates to limit dynorphin diffusion to non-target regions .
- Adjunct therapies : Co-administer NMDA antagonists (e.g., memantine) to mitigate excitotoxicity without blocking analgesia .
What analytical techniques validate Dynorphin A (1-13)'s structural integrity and purity in experimental preparations?
Ensure peptide quality via:
- HPLC-MS : Confirm molecular weight (1603.97 Da) and detect truncation/degradation products .
- Circular dichroism : Assess secondary structure in solution (e.g., α-helix vs. random coil) .
- Receptor-specific bioassays : Validate activity in KOR-transfected cells (e.g., cAMP inhibition) .
How do species differences (e.g., porcine vs. murine Dynorphin A (1-13)) impact translational research outcomes?
Address interspecies variability by:
- Sequence alignment : Compare residue conservation (e.g., porcine vs. human dynorphin) to identify functional domains .
- Cross-species receptor profiling : Test peptide affinity for human, rat, and mouse KOR isoforms .
- Metabolic stability assays : Incubate porcine dynorphin with human plasma enzymes to predict pharmacokinetics .
What statistical frameworks resolve low reproducibility in Dynorphin A (1-13) studies?
Enhance rigor via:
- Power analysis : Predefine sample sizes based on effect sizes from pilot data (e.g., 30% reduction in neuronal survival) .
- Multivariate regression : Account for covariates (e.g., age, baseline calcium levels) in toxicity studies .
- Meta-analysis : Pool data from independent labs to identify consensus mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
